molecular formula C17H23BrN2O2 B13205699 tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13205699
M. Wt: 367.3 g/mol
InChI Key: PUZYHZDEXHMMBV-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₂₁BrN₂O₂ , derived from its spirocyclic framework comprising a pyrrolidine ring fused to a 3-bromo-2,3-dihydro-1H-indole system, with a tert-butoxycarbonyl (Boc) protecting group. The molecular weight is 365.26 g/mol , calculated as follows:

  • Carbon (12.01 × 17 = 204.17 g/mol)
  • Hydrogen (1.01 × 21 = 21.21 g/mol)
  • Bromine (79.90 × 1 = 79.90 g/mol)
  • Nitrogen (14.01 × 2 = 28.02 g/mol)
  • Oxygen (16.00 × 2 = 32.00 g/mol)

This aligns with structural analogs such as tert-butyl 3-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂, 296.16 g/mol) and (R)-1-Boc-3-bromopyrrolidine (C₉H₁₆BrNO₂, 250.14 g/mol), where bromine and Boc groups contribute significantly to overall mass.

IUPAC Nomenclature and Stereochemical Considerations

The IUPAC name tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate reflects the following features:

  • A pyrrolidine ring substituted at position 3 by a spiro-linked 3-bromo-2,3-dihydro-1H-indole moiety.
  • A tert-butoxycarbonyl group at position 1 of the pyrrolidine.

Stereochemistry arises from the spiro junction and the bromine’s position on the indole. For example, in analogous compounds like (R)-1-Boc-3-bromopyrrolidine, stereocenters influence optical rotation (−33° in chloroform). Here, the spiro configuration imposes rigidity, potentially leading to distinct enantiomeric forms, though specific optical data for this compound requires further experimental validation.

Comparative Analysis with Related Spirocyclic Indole-Pyrrolidine Derivatives

Spirocyclic indole-pyrrolidine systems exhibit diverse bioactivity, as seen in spiro[pyrrolidine-3,3'-oxindole] derivatives that inhibit breast cancer cell proliferation. Key structural comparisons include:

Feature This Compound Spiro[pyrrolidine-3,3'-oxindole]
Core Structure Bromodihydroindole-pyrrolidine Oxindole-pyrrolidine
Substituents Bromine at C3 of indole Ketone at oxindole C3
Electrophilic Sites Bromine (for substitution) Ketone (for nucleophilic additions)

The bromine atom enhances electrophilic reactivity compared to oxindole’s ketone, enabling divergent synthetic applications, such as Suzuki couplings or nucleophilic substitutions.

Conformational Studies via X-ray Crystallography

While direct X-ray data for this compound is unavailable, related structures offer insights. For instance, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate adopts a chair-like pyrrolidine conformation with intramolecular hydrogen bonding. Similarly, spiro[indole-3,3'-pyrrolidin]-2-one derivatives exhibit planar indole rings and puckered pyrrolidines, stabilized by non-covalent interactions. Computational modeling predicts that the tert-butyl group induces steric hindrance, favoring a twisted conformation where the dihydroindole moiety lies perpendicular to the pyrrolidine ring.

Hydrogen Bonding Patterns and Non-Covalent Interactions

Critical non-covalent interactions include:

  • N–H···O Hydrogen Bonds : The Boc group’s carbonyl oxygen (O=C–O) acts as a hydrogen bond acceptor, potentially interacting with adjacent N–H groups in crystalline states.
  • Halogen Bonding : The C–Br group may engage in weak halogen bonds with electron-rich atoms, influencing packing in solid states.
  • Van der Waals Interactions : The tert-butyl group’s bulkiness promotes hydrophobic interactions, affecting solubility and crystallinity.

In spirocyclic analogs like spiro[indole-3,3'-pyrrolidin]-2-one, such interactions stabilize twisted conformations critical for biological activity.

Properties

Molecular Formula

C17H23BrN2O2

Molecular Weight

367.3 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-9-8-11(10-20)15-14(18)12-6-4-5-7-13(12)19-15/h4-7,11,14-15,19H,8-10H2,1-3H3

InChI Key

PUZYHZDEXHMMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2C(C3=CC=CC=C3N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate predominantly involves the construction of the indole core bearing a bromine substituent, followed by its coupling to a pyrrolidine carbamate scaffold. The key steps include:

Bromination of Indole Derivatives

Electrophilic bromination is a pivotal step, typically performed on indole or indoline precursors to introduce the bromine atom at the 3-position. The process employs N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions to achieve regioselectivity.

Reaction Condition Reagents Yield Notes
NBS in DMF at 0°C to room temperature NBS, DMF 85-92% Selective bromination at the 3-position of indole
Bromination with Br₂ in acetic acid Br₂, acetic acid 70-80% Possible over-bromination, requires careful control

Research Outcome: Bromination using NBS in polar aprotic solvents like DMF provides high regioselectivity and yields, minimizing polybromination or side reactions.

Construction of the 2,3-Dihydroindole (Indoline) Scaffold

The dihydroindole core can be synthesized via reduction of the corresponding indole or through cyclization reactions:

  • Catalytic Hydrogenation: Selective hydrogenation of indole derivatives using Pd/C or PtO₂ under mild conditions affords indoline structures with high stereoselectivity.
  • Chemical Reduction: Use of hydride reagents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions can also generate dihydroindoles selectively.
Method Reagents Reaction Conditions Yield Notes
Catalytic Hydrogenation H₂, Pd/C 1-3 atm, room temperature 80-95% High stereoselectivity for cis/trans isomers
Hydride Reduction NaBH₃CN, acid Mild, room temperature 70-85% Suitable for sensitive substrates

Research Outcome: Catalytic hydrogenation remains the preferred method for constructing the dihydroindole core due to its efficiency and stereocontrol.

Coupling to the Pyrrolidine-1-carboxylate

The final step involves attaching the brominated dihydroindole to the carbamate-protected pyrrolidine:

  • Carbamate Formation: Typically achieved via reaction of the amine group of the pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or N-methylmorpholine.
  • Coupling of Indoline Derivative: The brominated indoline intermediate can be coupled via nucleophilic substitution or through amide bond formation, often employing coupling agents like EDCI or HOBt to facilitate the process.
Reaction Step Reagents Conditions Yield Notes
Carbamate protection Boc-Cl, TEA Dichloromethane, 0°C to room temp 85-95% Ensures selective protection of amine
Coupling with indoline EDCI, HOBt, DIPEA DMF, room temperature 70-85% Promotes efficient coupling with minimal side reactions

Research Outcome: Use of carbamate protecting groups and coupling agents like EDCI/HOBt is standard for constructing complex heterocyclic carbamates, with high yields and regioselectivity.

Data Tables Summarizing Key Reaction Parameters

Step Reagents Solvent Temperature Reaction Time Yield (%) References
Bromination NBS DMF 0°C to RT 2-4 hours 85-92
Reduction H₂, Pd/C Ethanol or Acetone RT 4-6 hours 80-95
Carbamate Formation Boc-Cl, TEA DCM 0°C to RT 1-2 hours 85-95
Coupling EDCI, HOBt DMF RT 12-24 hours 70-85

Research Outcomes and Validation

  • Selectivity and Yield Optimization: Bromination and reduction steps are optimized for regioselectivity, with NBS in DMF providing the highest yield and minimal by-products.
  • Stereochemical Control: Catalytic hydrogenation ensures stereoselective formation of the dihydroindole core, crucial for biological activity.
  • Protection Strategy: The tert-butyl group effectively protects the amine during coupling, facilitating subsequent deprotection if necessary.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors in biological systems, modulating their activity . The bromo group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its overall bioactivity . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate (Target Compound) C₁₇H₂₁BrN₂O₂ 377.27 3-bromo-2,3-dihydroindole Cross-coupling, medicinal chemistry intermediates
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₂BrN₂O₄ 387.27 5-bromo-3-methoxy-pyridin-2-yloxy Catalyzed coupling reactions, ligand synthesis
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₅H₁₉BrIN₂O₃ 483.14 5-bromo-3-iodo-pyridin-2-yloxy Halogen exchange, Suzuki-Miyaura coupling
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrN₂O₅ 429.32 5-bromo-3-(dimethoxymethyl)-pyridin-2-yloxy Protecting group strategies, nucleophilic substitution
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate C₉H₁₇NO₂S 203.30 3-mercapto Thiol-ene reactions, metal coordination
tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate C₁₁H₂₀BrNO₂ 278.19 2-bromoethyl Alkylation, ring-opening polymerization

Key Observations

Core Structure : All compounds share the tert-butyl pyrrolidine-1-carboxylate backbone, but substituents vary significantly. The target compound’s dihydroindole group distinguishes it from pyridine-based analogs .

Halogen Substituents: Bromine in the target compound is located on a dihydroindole ring, whereas in pyridine analogs (e.g., CAS 1186311-11-4), bromine is on the pyridine ring. This affects electronic properties: dihydroindole’s partial saturation may reduce aromaticity, altering reactivity in cross-coupling reactions .

Thiol- and bromoethyl-substituted analogs (e.g., C₉H₁₇NO₂S and C₁₁H₂₀BrNO₂) highlight versatility in applications ranging from bioconjugation to polymer chemistry .

Commercial Availability

Pyridine derivatives are widely cataloged (e.g., $400–$4800/g for 1–25 g scales) , but the target compound’s dihydroindole variant is less commonly commercialized, suggesting niche research use.

Biological Activity

tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C18H25BrN2O2
  • Molecular Weight : 381.31 g/mol
  • CAS Number : 401565-86-4

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Studies indicate that its indole structure may contribute to its affinity for serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.

Antiviral Properties

Research has highlighted the antiviral potential of similar compounds in the indole family. For instance, derivatives have shown activity against HIV and other viral infections:

  • Anti-HIV Activity : Compounds structurally related to tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine exhibited EC50 values in the low micromolar range, indicating promising antiviral effects. The therapeutic index (CC50/EC50) was notably high, suggesting a favorable safety profile .

Antimicrobial Effects

In vitro studies have demonstrated that related indole derivatives possess antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Compounds similar to tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 100 μg/mL .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by its interaction with neurotransmitter systems:

  • Neurotransmitter Modulation : Evidence suggests that the compound may enhance serotonin levels in the brain, providing a protective effect against neurodegenerative diseases .

Study 1: Antiviral Efficacy

A study published in MDPI evaluated various N-Heterocycles for their antiviral properties. The compound showed significant activity against HIV with an EC50 value of approximately 3.98 μM. This positions it as a candidate for further development as an antiviral agent .

Study 2: Antimicrobial Activity

In a comparative study of indole derivatives, tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 32 to 64 μg/mL, indicating strong antimicrobial potential .

Data Summary

Activity Type Target Pathogen/Condition EC50/MIC Value Reference
AntiviralHIV~3.98 μM
AntimicrobialStaphylococcus aureus32 μg/mL
AntimicrobialEscherichia coli64 μg/mL
NeuroprotectiveNeurodegenerative diseasesN/A

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